molecular formula C25H31NO6 B12425763 Deflazacort-d5-1

Deflazacort-d5-1

Cat. No.: B12425763
M. Wt: 446.5 g/mol
InChI Key: FBHSPRKOSMHSIF-SCPGGUKUSA-N
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Description

Deflazacort-d5-1 is a deuterium-labeled derivative of deflazacort, a synthetic glucocorticoid. Deflazacort is commonly used as an anti-inflammatory and immunosuppressant agent. The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic studies to track the compound’s behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of deflazacort involves multiple chemical synthesis reactions, including elimination, cyanohydrin formation, silanization, transposition esterification, elimination, epoxy formation, protection, ammoniation, cyclization, hydrolysis, hydroxyl bromide formation, debromination, and esterification . The process starts with easily obtainable raw materials and proceeds through a series of reactions under mild conditions, making it suitable for industrial production.

Industrial Production Methods

Industrial production of deflazacort typically involves the use of turmeric extractive saponin as the initial raw material. The process includes ring opening hydrolysis, oxidation, epoxy hydrolysis, and a series of fermentation and chemical synthesis steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Deflazacort-d5-1 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include dimethylformamide (DMF), chloroform, and other solvents. Reaction conditions are typically mild, with controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include 21-desacetyldeflazacort, which is the active metabolite of deflazacort .

Scientific Research Applications

Deflazacort-d5-1 is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Deflazacort-d5-1, like deflazacort, is a prodrug that is rapidly converted to its active metabolite, 21-desacetyldeflazacort. This metabolite binds to the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects. The exact mechanism involves modulation of gene expression and inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deflazacort-d5-1 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. Compared to other glucocorticoids, deflazacort has a more favorable safety profile, with fewer adverse effects on bone health and weight .

Properties

Molecular Formula

C25H31NO6

Molecular Weight

446.5 g/mol

IUPAC Name

[1,1-dideuterio-2-oxo-2-[(1S,2S,4R,8S,9S,11S,12S,13R)-17,19,19-trideuterio-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]ethyl] acetate

InChI

InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i5D2,9D,12D2

InChI Key

FBHSPRKOSMHSIF-SCPGGUKUSA-N

Isomeric SMILES

[2H]C1=C2[C@](C=CC1=O)([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]5[C@]4(N=C(O5)C)C(=O)C([2H])([2H])OC(=O)C)C)O)C

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C

Origin of Product

United States

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